![molecular formula C8H13NO4 B6305652 3-Hydroxy-butanoyl-DL-homoserine lactone, min. 98% (3-OH-C4-DL-Hsl) CAS No. 912545-51-8](/img/structure/B6305652.png)
3-Hydroxy-butanoyl-DL-homoserine lactone, min. 98% (3-OH-C4-DL-Hsl)
Overview
Description
3-Hydroxy-butanoyl-DL-homoserine lactone is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is involved in quorum sensing, controlling gene expression, and cellular metabolism .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-butanoyl-DL-homoserine lactone is C8H13NO4 . Its molecular weight is 187.19 . The structure includes a lactone ring (a cyclic ester), an amide group, and a hydroxy group on the butanoyl side chain .Physical And Chemical Properties Analysis
3-Hydroxy-butanoyl-DL-homoserine lactone appears as a white powder . It is soluble in chloroform .Scientific Research Applications
Engineering Enzymes for Quorum-Quenching
A study on the engineering of a thermostable esterase, Est816, for improved quorum-quenching activity, reveals significant advancements in enzymatic degradation of N-acyl-homoserine lactones (AHLs). The mutant enzyme M3 exhibited a 21.6-fold increase in catalytic efficiency against N-octanoyl-DL-homoserine lactone (C8-HSL), demonstrating the potential for enzymatic control of microbial communication and biofilm formation in industrial and medical settings (Xiwen Liu et al., 2016).
Influence of Growth Conditions on AHL Production
Research on Vibrio anguillarum has shown that different growth conditions (salinity, temperature, and iron concentration) have minimal impact on the profile of AHLs produced. This study underlines the stability and adaptability of AHL-mediated communication among different serotypes of V. anguillarum, impacting our understanding of bacterial virulence and biofilm formation processes (C. Buchholtz et al., 2006).
Profiling Quorum-Sensing Molecules
A comprehensive profiling of AHLs in Pseudomonas aeruginosa using LC-MS/MS identified the dominance of N-butanoyl-l-homoserine lactone (C4-HSL) among other AHLs, providing insights into the quorum-sensing mechanisms that regulate virulence and biofilm formation. This study highlights the intricate balance of AHLs in microbial communities and its potential impact on pathogenicity and microbial ecology (C. Ortori et al., 2011).
Quorum Sensing in ANAMMOX Processes
Investigations into the long-term effects of AHL-based quorum sensing on ANAMMOX granules in high-loaded reactors revealed that N-octanoyl-DL-homoserinelactone (C8-HSL) enhances granule settleability and operational stability. This suggests potential applications of AHLs in improving the efficiency of nitrogen removal in wastewater treatment processes (Jing Zhang et al., 2019).
Quorum-Sensing Systems and Bacterial Cellulose Biosynthesis
Gluconacetobacter strains, known for bacterial cellulose (BC) biosynthesis, produce various AHLs, including N-butanoyl-homoserine lactone and N-hexanoyl-homoserine lactone. The relationship between BC biosynthesis and quorum-sensing systems, as revealed in this study, opens new avenues for biotechnological applications and microbial production optimization (Ling-Pu Liu et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxy-butanoyl-DL-homoserine lactone (3-OH-C4-DL-Hsl) are gram-negative bacteria . This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing, controlling gene expression, and cellular metabolism .
Mode of Action
3-OH-C4-DL-Hsl acts as a small diffusible signaling molecule . It is involved in quorum sensing, a process that allows bacteria to sense and respond to cell population density by gene regulation . When the concentration of 3-OH-C4-DL-Hsl reaches a threshold, it induces changes in gene expression and cellular metabolism .
Biochemical Pathways
The biochemical pathways affected by 3-OH-C4-DL-Hsl are primarily related to quorum sensing . Quorum sensing controls various physiological activities in bacteria, such as virulence, biofilm formation, and antibiotic production . The compound’s influence on these pathways can lead to significant downstream effects, including changes in bacterial behavior and community structure .
Pharmacokinetics
As a small and diffusible molecule, it is likely to have good bioavailability .
Result of Action
The action of 3-OH-C4-DL-Hsl results in significant molecular and cellular effects. It can regulate virulence, prevent infection, and promote the formation of biofilms . These effects can significantly impact the behavior and survival of bacterial communities .
Action Environment
The action, efficacy, and stability of 3-OH-C4-DL-Hsl can be influenced by various environmental factors. For instance, the compound is stable for at least 2 years when stored at -20°C and should be protected from light and moisture . Furthermore, the effectiveness of quorum sensing and, therefore, the impact of 3-OH-C4-DL-Hsl can be influenced by factors such as bacterial population density and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-butanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .
Cellular Effects
3-Hydroxy-butanoyl-DL-homoserine lactone influences cell function by controlling gene expression and cellular metabolism . It can impact cell signaling pathways, gene expression, and cellular metabolism, thereby regulating the behavior of the cells .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-butanoyl-DL-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-butanoyl-DL-homoserine lactone can change over time. It is stable for at least 2 years after receipt when stored at -20°C
Metabolic Pathways
3-Hydroxy-butanoyl-DL-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
properties
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXDIFPJOFIIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCOC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925385 | |
Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126049-72-7 | |
Record name | N-(3-Hydroxybutanoyl)homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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